molecular formula C17H22N2 B1679789 Phenbenzamine CAS No. 961-71-7

Phenbenzamine

Cat. No.: B1679789
CAS No.: 961-71-7
M. Wt: 254.37 g/mol
InChI Key: CHOBRHHOYQKCOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenbenzamine, also known by its trade name Antergan, is an antihistamine belonging to the ethylenediamine class. It was the first antihistamine introduced for medical use in the early 1940s. This compound exhibits both antihistaminic and anticholinergic properties, making it effective in treating allergic reactions and certain other conditions .

Preparation Methods

Phenbenzamine can be synthesized through the reaction of N-benzylaniline with 2-chloroethyldimethylamine. This reaction involves the nucleophilic substitution of the chlorine atom by the nitrogen atom of the N-benzylaniline, forming the desired product .

Industrial Production Methods: The industrial production of this compound follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves:

    Reactants: N-benzylaniline and 2-chloroethyldimethylamine.

    Solvent: An appropriate solvent such as ethanol or methanol.

    Temperature: The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution.

    Purification: The product is purified through recrystallization or distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Phenbenzamine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

    Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where the dimethylaminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl halides.

Major Products:

    Oxidation Products: Various oxidized derivatives of this compound.

    Reduction Products: Amine derivatives.

    Substitution Products: Substituted this compound derivatives.

Scientific Research Applications

Phenbenzamine has been extensively studied for its applications in various fields:

Mechanism of Action

Phenbenzamine is compared with other antihistamines such as mepyramine (pyrilamine), diphenhydramine, promethazine, and tripelennamine. While all these compounds share antihistaminic properties, this compound was the first to be introduced for medical use. Its unique combination of antihistaminic and anticholinergic properties distinguishes it from other antihistamines .

Comparison with Similar Compounds

  • Mepyramine (Pyrilamine)
  • Diphenhydramine
  • Promethazine
  • Tripelennamine

Phenbenzamine’s historical significance and unique properties make it a noteworthy compound in the field of medicinal chemistry.

Properties

CAS No.

961-71-7

Molecular Formula

C17H22N2

Molecular Weight

254.37 g/mol

IUPAC Name

N'-benzyl-N,N-dimethyl-N'-phenylethane-1,2-diamine

InChI

InChI=1S/C17H22N2/c1-18(2)13-14-19(17-11-7-4-8-12-17)15-16-9-5-3-6-10-16/h3-12H,13-15H2,1-2H3

InChI Key

CHOBRHHOYQKCOU-UHFFFAOYSA-N

SMILES

CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=C2

Appearance

Solid powder

boiling_point

354 to 356 °F at 7 mmHg (NTP, 1992)

density

1.019 (NTP, 1992) - Denser than water;  will sink

961-71-7

physical_description

Phenbenzamine is a liquid. (NTP, 1992)

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Antergan
Cyproheptadine
Dihexazin
Periactin
Peritol
Viternum

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenbenzamine
Reactant of Route 2
Reactant of Route 2
Phenbenzamine
Reactant of Route 3
Reactant of Route 3
Phenbenzamine
Reactant of Route 4
Reactant of Route 4
Phenbenzamine
Reactant of Route 5
Reactant of Route 5
Phenbenzamine
Reactant of Route 6
Reactant of Route 6
Phenbenzamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.